Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate
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Overview
Description
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate is an organophosphorus compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two diethyl phosphonate groups and two 2-chloroethoxy groups attached to a central phosphoryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate typically involves the reaction of diethyl phosphite with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the diethyl phosphonate group . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: Nucleophilic substitution reactions can replace the 2-chloroethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Bis(2-chloroethyl) phosphonate
- Diethyl (2-chloroethyl)phosphonate
Uniqueness
Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical modifications .
Properties
CAS No. |
88406-08-0 |
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Molecular Formula |
C10H22Cl2O7P2 |
Molecular Weight |
387.13 g/mol |
IUPAC Name |
bis(2-chloroethyl) 1-diethoxyphosphorylethyl phosphate |
InChI |
InChI=1S/C10H22Cl2O7P2/c1-4-15-20(13,16-5-2)10(3)19-21(14,17-8-6-11)18-9-7-12/h10H,4-9H2,1-3H3 |
InChI Key |
GPWAPKOSSHOXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)OP(=O)(OCCCl)OCCCl)OCC |
Origin of Product |
United States |
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